molecular formula C18H26N6O2 B6132222 N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide

N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B6132222
M. Wt: 358.4 g/mol
InChI Key: BDZJDCARRMWKDM-UHFFFAOYSA-N
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Description

N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines azocane, pyrimidine, and oxadiazole moieties, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the azocane ring: This can be achieved through cyclization reactions involving appropriate amine and alkyl halide precursors under basic conditions.

    Synthesis of the pyrimidine ring: This step involves the condensation of suitable aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Construction of the oxadiazole ring: This can be done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the rings: The final step involves coupling the azocane, pyrimidine, and oxadiazole rings through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes involving its target molecules.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide: This compound shares structural similarities with other azocane, pyrimidine, and oxadiazole derivatives.

    This compound: Similar compounds include those with variations in the substituents on the azocane, pyrimidine, or oxadiazole rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c1-12(20-17(25)16-14(3)22-26-23-16)15-11-19-18(21-13(15)2)24-9-7-5-4-6-8-10-24/h11-12H,4-10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZJDCARRMWKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(C)NC(=O)C2=NON=C2C)N3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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